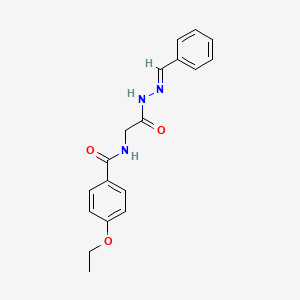
4-Methylbenzaldehyde N-(3-chlorophenyl)thiosemicarbazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methylbenzaldehyde N-(3-chlorophenyl)thiosemicarbazone is a chemical compound with the molecular formula C({15})H({14})ClN(_{3})S. It is known for its potential applications in various fields, including medicinal chemistry and material science. This compound is a derivative of thiosemicarbazone, which is a class of compounds known for their biological activities, including antimicrobial and anticancer properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylbenzaldehyde N-(3-chlorophenyl)thiosemicarbazone typically involves the reaction of 4-methylbenzaldehyde with N-(3-chlorophenyl)thiosemicarbazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general steps are as follows:
Preparation of N-(3-chlorophenyl)thiosemicarbazide: This intermediate is synthesized by reacting 3-chloroaniline with thiosemicarbazide in the presence of an acid catalyst.
Condensation Reaction: 4-Methylbenzaldehyde is then reacted with N-(3-chlorophenyl)thiosemicarbazide in ethanol under reflux to form the desired thiosemicarbazone.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors for efficient production.
化学反应分析
Types of Reactions
4-Methylbenzaldehyde N-(3-chlorophenyl)thiosemicarbazone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazone group to thiosemicarbazide.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H({2})) and potassium permanganate (KMnO(_{4})).
Reduction: Reducing agents such as sodium borohydride (NaBH({4})) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br({3})).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiosemicarbazide derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
科学研究应用
4-Methylbenzaldehyde N-(3-chlorophenyl)thiosemicarbazone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antimicrobial and anticancer properties. Thiosemicarbazones are known to inhibit ribonucleotide reductase, an enzyme crucial for DNA synthesis.
Material Science: This compound can be used in the synthesis of metal complexes, which have applications in catalysis and material development.
Biological Studies: It is used in research to understand the interaction of thiosemicarbazones with biological macromolecules.
作用机制
The mechanism of action of 4-Methylbenzaldehyde N-(3-chlorophenyl)thiosemicarbazone involves its interaction with biological targets such as enzymes and receptors. The thiosemicarbazone moiety can chelate metal ions, which is crucial for its biological activity. This chelation can inhibit metalloenzymes, disrupt metal homeostasis, and induce oxidative stress in cells, leading to antimicrobial or anticancer effects.
相似化合物的比较
Similar Compounds
- Benzaldehyde N-(3-chlorophenyl)thiosemicarbazone
- 4-Methylbenzaldehyde N-(4-chlorophenyl)thiosemicarbazone
- 4-Methylbenzaldehyde N-(3-bromophenyl)thiosemicarbazone
Comparison
4-Methylbenzaldehyde N-(3-chlorophenyl)thiosemicarbazone is unique due to the presence of both a methyl group on the benzaldehyde and a chlorine atom on the phenyl ring. This combination can influence its chemical reactivity and biological activity, making it distinct from other thiosemicarbazones. The methyl group can enhance lipophilicity, potentially improving cell membrane permeability, while the chlorine atom can affect the compound’s electronic properties and binding affinity to biological targets.
属性
CAS 编号 |
769143-29-5 |
|---|---|
分子式 |
C15H14ClN3S |
分子量 |
303.8 g/mol |
IUPAC 名称 |
1-(3-chlorophenyl)-3-[(E)-(4-methylphenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C15H14ClN3S/c1-11-5-7-12(8-6-11)10-17-19-15(20)18-14-4-2-3-13(16)9-14/h2-10H,1H3,(H2,18,19,20)/b17-10+ |
InChI 键 |
XXWDLKQRCIPESI-LICLKQGHSA-N |
手性 SMILES |
CC1=CC=C(C=C1)/C=N/NC(=S)NC2=CC(=CC=C2)Cl |
规范 SMILES |
CC1=CC=C(C=C1)C=NNC(=S)NC2=CC(=CC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5Z)-5-(2,5-dimethoxybenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12011009.png)

![5-(4-methoxyphenyl)-4-{[(E)-(2-methylphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12011031.png)
![[2-oxo-2-(6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-11,14,17-trien-8-yl)ethyl] acetate](/img/structure/B12011032.png)

![[2-ethoxy-4-[(E)-[[2-(4-fluorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate](/img/structure/B12011043.png)
![2-{[4-Allyl-5-(2-furyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(2,4,6-tribromophenyl)acetamide](/img/structure/B12011048.png)

![4-[(4-chlorobenzylidene)amino]-3-(2-pyridyl)-1H-1,2,4-triazole-5-thione](/img/structure/B12011057.png)

![3-{[2-(2,4-Dichlorophenyl)-2-oxoethyl]sulfanyl}-1-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B12011070.png)



